2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE is a chemical compound with the molecular formula C₉H₈F₃NOS and a molecular weight of 235.23 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to an ethanethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE typically involves the reaction of 4-(trifluoromethyl)phenol with 2-chloroethanethioamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the ethanethioamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, acetic acid, and dichloromethane (DCM) as solvent.
Reduction: LiAlH₄, NaBH₄, tetrahydrofuran (THF) as solvent.
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfuric acid (H₂SO₄) as catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE can be compared with other similar compounds, such as:
2-[2-(Trifluoromethyl)phenoxy]ethanethioamide: Similar structure but with the trifluoromethyl group in a different position on the phenoxy ring.
2-(4-Fluorobenzyl)sulfonyl]ethanethioamide: Contains a fluorobenzyl group instead of a trifluoromethyl group.
2-(2-Chloro-4-fluorophenyl)ethanethioamide: Contains a chloro and fluorophenyl group instead of a trifluoromethyl group.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenoxy]ethanethioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NOS/c10-9(11,12)6-1-3-7(4-2-6)14-5-8(13)15/h1-4H,5H2,(H2,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHISAZTENDHEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OCC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.